3-(aminomethyl)-N,N-dimethylaniline

CAS No.: 57678-46-3

Cat. No.: VC1992939

Molecular Formula: C9H14N2

Molecular Weight: 150.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 57678-46-3 |

|---|---|

| Molecular Formula | C9H14N2 |

| Molecular Weight | 150.22 g/mol |

| IUPAC Name | 3-(aminomethyl)-N,N-dimethylaniline |

| Standard InChI | InChI=1S/C9H14N2/c1-11(2)9-5-3-4-8(6-9)7-10/h3-6H,7,10H2,1-2H3 |

| Standard InChI Key | SJIFOHPZHHKGLQ-UHFFFAOYSA-N |

| SMILES | CN(C)C1=CC=CC(=C1)CN |

| Canonical SMILES | CN(C)C1=CC=CC(=C1)CN |

Introduction

Chemical Structure and Identification

Basic Information

3-(Aminomethyl)-N,N-dimethylaniline is characterized by the following identification parameters:

| Parameter | Information |

|---|---|

| CAS Number | 57678-46-3 |

| Molecular Formula | C9H14N2 |

| Molecular Weight | 150.22 g/mol |

| IUPAC Name | 3-(aminomethyl)-N,N-dimethylaniline |

| Alternative Names | 3-(Dimethylamino)benzenemethanamine, N-[3-(Aminomethyl)phenyl]-N,N-dimethylamine |

| InChI | InChI=1S/C9H14N2/c1-11(2)9-5-3-4-8(6-9)7-10/h3-6H,7,10H2,1-2H3 |

| InChI Key | SJIFOHPZHHKGLQ-UHFFFAOYSA-N |

| Canonical SMILES | CN(C)C1=CC=CC(=C1)CN |

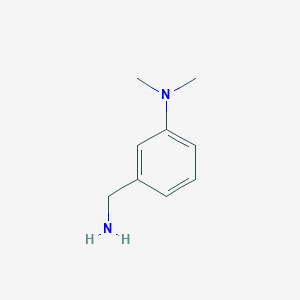

The compound consists of an aniline core where the nitrogen is substituted with two methyl groups, and the aromatic ring contains an aminomethyl (-CH2NH2) group at the meta position relative to the dimethylamino group .

Structural Features

The structure of 3-(aminomethyl)-N,N-dimethylaniline contains several key features:

-

A benzene ring as the core structure

-

A dimethylamino group (-N(CH3)2) directly attached to the benzene ring

-

An aminomethyl group (-CH2NH2) at the meta position

-

Two distinct nitrogen-containing functional groups with different chemical properties

This arrangement of functional groups contributes to the compound's reactivity patterns, with the tertiary amine (dimethylamino) and primary amine (aminomethyl) offering different possibilities for chemical transformations .

Spectroscopic Properties

Mass Spectrometry

Mass spectrometry analysis has provided predicted collision cross-section values for various adducts of 3-(aminomethyl)-N,N-dimethylaniline, which are valuable for analytical identification:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 151.12297 | 132.4 |

| [M+Na]+ | 173.10491 | 144.2 |

| [M+NH4]+ | 168.14951 | 141.8 |

| [M+K]+ | 189.07885 | 137.8 |

| [M-H]- | 149.10841 | 136.6 |

| [M+Na-2H]- | 171.09036 | 140.2 |

| [M]+ | 150.11514 | 135.2 |

| [M]- | 150.11624 | 135.2 |

These values provide important reference data for the identification and characterization of this compound in complex mixtures using ion mobility-mass spectrometry techniques .

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a valuable technique for characterizing 3-(aminomethyl)-N,N-dimethylaniline. While specific NMR data for this exact compound is limited in the available literature, comparable aniline derivatives show characteristic signals:

-

¹H-NMR: The aromatic protons typically appear in the region of δ 6.7–7.3 ppm

-

The N,N-dimethyl protons usually show as a singlet around δ 2.9–3.1 ppm

-

The aminomethyl (-CH2NH2) group typically shows a singlet around δ 3.8–4.2 ppm for the methylene protons

-

The primary amine protons (-NH2) generally appear as a broad singlet at δ 1.5–2.0 ppm

Synthesis Methods

Reductive Methylation Approach

One potential approach for synthesizing compounds similar to 3-(aminomethyl)-N,N-dimethylaniline involves reductive methylation. This method has been demonstrated for related compounds using formaldehyde and sodium cyanoborohydride:

The general reaction involves:

-

Treatment of appropriate aniline derivatives with formaldehyde

-

Reduction using sodium cyanoborohydride (NaBH3CN)

-

Control of reaction conditions to favor formation of the dimethylated product

Research has shown that carrying out the reaction without cooling the reaction mixture during the addition of acetic acid often favors the formation of N,N-dimethylated products exclusively .

Synthetic Considerations

The synthesis of compounds containing both primary and tertiary amine functionalities, like 3-(aminomethyl)-N,N-dimethylaniline, requires careful control of reaction conditions to achieve selectivity. Several approaches might be considered:

-

Sequential functionalization of an appropriate starting material

-

Protection/deprotection strategies to ensure selective functionalization

-

Reduction of corresponding nitrile or amide precursors

For example, a sequence involving dimethylation of a suitably protected meta-aminomethylaniline could be employed, similar to approaches that have been used for other aniline derivatives .

Chemical Reactivity

Amine Functionality

The presence of both primary and tertiary amine groups in 3-(aminomethyl)-N,N-dimethylaniline confers distinctive reactivity:

Primary Amine Reactions

The aminomethyl group can participate in numerous reactions typical of primary amines:

-

Nucleophilic substitution with alkyl halides to form secondary amines

-

Condensation with aldehydes or ketones to form imines (Schiff bases)

-

Acylation with acid chlorides or anhydrides to form amides

-

Reductive amination to introduce additional alkyl groups

Tertiary Amine Reactions

The dimethylamino group can participate in:

-

Quaternization with alkylating agents to form quaternary ammonium salts

-

Oxidation reactions under specific conditions

-

Coordination with metal centers through the nitrogen lone pair

Aromatic Ring Reactivity

The aromatic ring in 3-(aminomethyl)-N,N-dimethylaniline is activated toward electrophilic aromatic substitution due to the electron-donating effect of the dimethylamino group. Substitution would preferentially occur at positions ortho and para to the dimethylamino group, with the meta position already occupied by the aminomethyl group .

Biological Activity and Toxicological Considerations

Structural Relationship to Known Bioactive Compounds

3-(Aminomethyl)-N,N-dimethylaniline shares structural features with compounds that demonstrate biological activity. The dimethylamino group is a common motif in many pharmaceutical agents, while the aminomethyl group provides opportunities for hydrogen bonding interactions with biological targets.

Toxicological Profile

While specific toxicological data for 3-(aminomethyl)-N,N-dimethylaniline is limited, information on structurally related compounds provides valuable insights. N,N-dimethylaniline, a structurally similar compound, has demonstrated several toxicological effects:

-

Induction of methemoglobinemia (conversion of hemoglobin to methemoglobin)

-

Reduction in erythrocyte hemoglobin levels

-

Leukopenia and reticulocytosis

-

Altered muscle function

Studies in rats exposed to N,N-dimethylaniline at concentrations of 0.0055 and 0.3 mg/m³ continuously for 100 days showed these toxic effects. Chronic studies in Fischer 344 rats and B6C3F1 mice given N,N-dimethylaniline by gavage revealed dose-related decreases in body weight gain, cyanosis, decreased motor activity, and organ effects including splenomegaly and hemosiderosis in the spleen, liver, kidney, and testes .

Due to structural similarities, 3-(aminomethyl)-N,N-dimethylaniline might share some of these toxicological properties, although the specific toxicological profile may differ due to the presence of the aminomethyl group.

| Hazard Statement | Percentage of Notifications | Classification |

|---|---|---|

| H302 | 75% | Harmful if swallowed [Warning Acute toxicity, oral] |

| H312 | 25% | Harmful in contact with skin [Warning Acute toxicity, dermal] |

| H314 | 50% | Causes severe skin burns and eye damage [Danger Skin corrosion/irritation] |

| H315 | 50% | Causes skin irritation [Warning Skin corrosion/irritation] |

| H319 | 50% | Causes serious eye irritation [Warning Serious eye damage/eye irritation] |

| H332 | 25% | Harmful if inhaled [Warning Acute toxicity, inhalation] |

| H335 | 100% | May cause respiratory irritation [Warning Specific target organ toxicity, single exposure; Respiratory tract irritation] |

These classifications are based on notifications from companies to the ECHA C&L Inventory and may vary depending on factors such as impurities and additives .

Precautionary Measures

Based on the hazard classifications, appropriate precautionary measures should be implemented when handling 3-(aminomethyl)-N,N-dimethylaniline:

-

Use appropriate personal protective equipment (PPE) including gloves, eye protection, and respiratory protection

-

Ensure adequate ventilation in work areas

-

Avoid contact with skin, eyes, and mucous membranes

-

Prevent ingestion or inhalation

-

Store in sealed containers in a cool, well-ventilated area away from incompatible materials

Derivative Compounds

Dihydrochloride Salt

3-(Aminomethyl)-N,N-dimethylaniline dihydrochloride is an important derivative with the molecular formula C9H14N2·2HCl and a molecular weight of 223.14 g/mol. This salt form may offer advantages in terms of stability, solubility, and handling compared to the free base .

Structural Analogs

Several structural analogs of 3-(aminomethyl)-N,N-dimethylaniline have been studied:

-

3-[3-(aminomethyl)phenoxy]-N,N-dimethylaniline (C15H18N2O, CID 63942133) - Contains an additional phenoxy linkage, expanding the structure and potentially altering its biological interactions

-

2-(aminomethyl)-3-fluoro-N,N-dimethylaniline - Features an additional fluorine atom, which would modify the electronic properties and potential metabolic stability of the compound

Applications

Synthetic Intermediate

3-(Aminomethyl)-N,N-dimethylaniline serves as a valuable intermediate in organic synthesis due to its bifunctional nature. The presence of both primary and tertiary amine groups allows for selective functionalization and the creation of more complex structures:

-

Building block for pharmaceutically active compounds

-

Precursor for advanced materials and specialty chemicals

-

Intermediate for the preparation of ligands for catalytic systems

Research Applications

In research settings, 3-(aminomethyl)-N,N-dimethylaniline and its derivatives have potential applications in:

-

Probe design for biochemical assays

-

Structure-activity relationship studies

-

Development of novel synthetic methodologies

-

Investigation of amine chemistry and reactivity patterns

Comparative Analysis

3-(Aminomethyl)-N,N-dimethylaniline shares structural similarities with several compounds but also has unique features that distinguish it:

This comparative analysis highlights the unique structural features that contribute to the specific chemical behavior and potential applications of 3-(aminomethyl)-N,N-dimethylaniline.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume